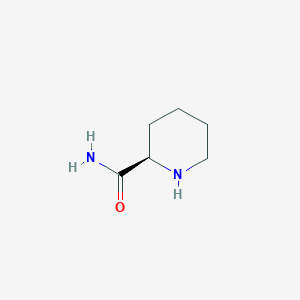

2-Piperidinecarboxamide, (R)-

描述

BenchChem offers high-quality 2-Piperidinecarboxamide, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinecarboxamide, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMBESZRBTVIOD-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(R)-2-Piperidinecarboxamide: Structural Dynamics, Synthesis, and Pharmacological Mechanisms

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the realm of stereoselective drug design, the piperidine ring serves as a ubiquitous scaffold. Among its functionalized derivatives, (R)-2-Piperidinecarboxamide (CAS: 78088-51-4) stands out as a critical chiral building block and a pharmacologically active entity in its own right [1]. Structurally related to blockbuster local anesthetics such as bupivacaine and ropivacaine, the (R)-enantiomer exhibits distinct stereoselective binding affinities, particularly concerning voltage-gated sodium channels (VGSCs) [1].

This whitepaper provides an in-depth technical analysis of the chemical properties, pharmacological mechanisms, and validated synthetic methodologies for (R)-2-Piperidinecarboxamide. As a Senior Application Scientist, I have structured this guide to not only detail how to synthesize and characterize this molecule but to explain the causality behind the physicochemical behaviors and experimental choices.

Chemical Identity and Structural Properties

The pharmacological efficacy of chiral drugs is heavily dictated by their three-dimensional spatial arrangement. Biological systems are inherently chiral; thus, the enantiomers of a molecule often exhibit drastically different pharmacokinetic and toxicological profiles—a concept known as the eutomer (active) versus distomer (inactive/toxic) paradigm [1].

(R)-2-Piperidinecarboxamide features a saturated six-membered nitrogen heterocycle (piperidine) with a carboxamide group positioned at the C2 carbon. The (R)-configuration at this stereocenter dictates the precise vector of the carboxamide hydrogen bond donors and acceptors, which is critical for target receptor docking.

Table 1: Physicochemical Parameters

| Property | Value |

| Chemical Name | (R)-2-Piperidinecarboxamide |

| CAS Registry Number | 78088-51-4 [2] |

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| Stereocenter | C2 (Absolute R-configuration) |

| Hydrogen Bond Donors | 2 (Amine N-H, Amide N-H) |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Amine N) |

| Fraction Csp3 | 0.83 (High degree of saturation) |

Pharmacological Profile: Mechanism of Action

The primary molecular targets for (R)-2-Piperidinecarboxamide and its derivatives are Voltage-Gated Sodium Channels (VGSCs) , which are fundamental to the propagation of action potentials in excitable tissues [1].

Causality of Stereoselective Blockade

Unlike extracellular pore blockers (e.g., tetrodotoxin), (R)-2-Piperidinecarboxamide acts as a state-dependent intracellular blocker . The molecule traverses the lipid bilayer (facilitated by its lipophilic piperidine core) and binds to the intracellular portion of the VGSC.

The mechanism relies heavily on stabilizing the inactivated state of the channel. Once a nerve stimulus causes the channel to open (depolarization) and subsequently inactivate, the (R)-enantiomer binds with high affinity to the inactivated conformation. This binding prevents the channel from returning to the resting state, thereby reducing the pool of available channels for subsequent action potentials—a phenomenon known as use-dependent blockade [1]. The R-configuration ensures the optimal geometry for hydrophobic interactions and halogen/hydrogen bonding within the intracellular receptor pocket.

Fig 1: State-dependent blockade of VGSCs by (R)-2-Piperidinecarboxamide.

Analytical Characterization of Enantiomeric Purity

To ensure the efficacy and safety of (R)-2-Piperidinecarboxamide in drug development, rigorous validation of its enantiomeric excess (ee) is mandatory. A self-validating analytical workflow employs orthogonal techniques to confirm both purity and absolute configuration.

Table 2: Analytical Methodologies for Chiral Validation

| Analytical Technique | Primary Purpose | Mechanistic Causality |

| Chiral HPLC | Quantification of Enantiomeric Excess (ee) | Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose derivatives, create transient, diastereomeric interactions with the enantiomers, resulting in distinct retention times [1]. |

| Circular Dichroism (CD) | Absolute Configuration Determination | Measures the differential absorption of left and right circularly polarized light. The Cotton effects correlate directly to the spatial arrangement of chromophores relative to the C2 chiral center [1]. |

| Polarimetry | Bulk Optical Purity | Measures the macroscopic optical rotation of polarized light. While less structurally informative than CD, it provides rapid confirmation of the dominant enantiomer in a bulk sample [1]. |

Asymmetric Synthesis Protocol

The synthesis of enantiopure (R)-2-piperidinecarboxamide requires strict control over reaction conditions to prevent racemization at the alpha-chiral center (C2). The most robust and scalable approach utilizes (R)-pipecolic acid as the chiral pool precursor [3].

Step-by-Step Methodology

Step 1: Amine Protection (N-Boc Formation)

-

Procedure: Dissolve (R)-pipecolic acid in a 1:1 mixture of 1M NaOH and 1,4-dioxane. Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir at room temperature for 12 hours. Acidify with 1M KHSO₄ and extract with ethyl acetate.

-

Causality: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, the subsequent activation of the carboxylic acid in Step 2 would lead to rapid intermolecular self-condensation (polymerization). The Boc group is chosen because it withstands the basic conditions of amidation and can be cleaved under mild acidic conditions that do not threaten the amide bond.

Step 2: Carboxylic Acid Activation

-

Procedure: Dissolve N-Boc-(R)-pipecolic acid in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) at 0°C. Stir for 30 minutes to form the active ester.

-

Causality: Activating the carboxylic acid via an acid chloride (e.g., using SOCl₂) is highly prone to causing racemization at the adjacent C2 chiral center via ketene intermediate formation. The use of EDC/HOBt forms a stable, yet reactive, benzotriazole ester that suppresses racemization while maintaining high coupling efficiency.

Step 3: Amidation

-

Procedure: To the activated ester solution, add Ammonium chloride (NH₄Cl) followed by N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 18 hours. Quench with water and extract with dichloromethane (DCM).

-

Causality: Using NH₄Cl and DIPEA generates ammonia in situ at a controlled rate. This avoids the logistical and safety hazards of using pressurized ammonia gas while ensuring complete conversion of the active ester to N-Boc-(R)-2-piperidinecarboxamide.

Step 4: Deprotection and Isolation

-

Procedure: Dissolve the purified N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) at 0°C and stir for 2 hours. Concentrate under reduced pressure. Neutralize the resulting TFA salt using a basic ion-exchange resin to yield the free base of (R)-2-Piperidinecarboxamide.

-

Causality: TFA selectively cleaves the tert-butyl carbamate without hydrolyzing the newly formed primary carboxamide. Ion-exchange neutralization prevents the use of strong aqueous bases that could potentially degrade the product.

Fig 2: Asymmetric synthesis workflow of enantiopure (R)-2-Piperidinecarboxamide.

References

-

Khairnar, L. B. "Synthetic Studies Towards Pipecolic Acid and its Derivatives." Ph.D. Thesis, National Chemical Laboratory, University of Pune. Available at:[Link]

A Technical Guide to the Stereoisomers of 2-Piperidinecarboxamide: (R) vs. (S)

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] When substituted at the 2-position with a carboxamide group, a chiral center is created, giving rise to the (R)- and (S)-enantiomers of 2-piperidinecarboxamide. These stereoisomers, while identical in chemical formula and connectivity, possess distinct three-dimensional arrangements that can lead to profoundly different pharmacological and toxicological profiles. This in-depth technical guide explores the critical differences between (R)- and (S)-2-piperidinecarboxamide, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the stereospecific synthesis, analytical differentiation, and divergent biological activities of these enantiomers, underscoring the paramount importance of stereochemical purity in modern drug design and development.

Introduction: The Significance of Chirality in Drug Action

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology.[2] Biological systems, from enzymes to receptors, are inherently chiral, composed of L-amino acids and D-sugars. This creates a stereospecific environment where the three-dimensional structure of a drug molecule dictates its interaction with its biological target.[3] Consequently, the two enantiomers of a chiral drug can exhibit marked differences in their pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug).

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for undesirable side effects.[3] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of understanding and controlling stereochemistry in drug development.[3]

The 2-piperidinecarboxamide core is a versatile building block in the synthesis of a wide range of bioactive molecules, particularly those targeting neurological disorders.[4] The stereochemistry at the 2-position of the piperidine ring is a crucial determinant of the pharmacological activity of its derivatives.[5] This guide will provide a detailed examination of the differences between the (R)- and (S)-enantiomers of 2-piperidinecarboxamide, offering insights into their synthesis, analysis, and biological implications.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)- and (S)-2-piperidinecarboxamide is a critical step in their evaluation. Several strategies can be employed, broadly categorized as asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. A common approach involves the use of chiral starting materials, such as enantiomerically pure pipecolic acid ((R)- or (S)-2-piperidinecarboxylic acid).[6]

Conceptual Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of enantiopure 2-piperidinecarboxamide.

Once enantiopure pipecolic acid is obtained, it can be converted to the corresponding carboxamide through standard amide bond formation reactions.[5] This typically involves activating the carboxylic acid group, for instance, by converting it to an acid chloride or using a coupling reagent, followed by reaction with ammonia.[5]

Chiral Resolution of Racemic Mixtures

Alternatively, a racemic mixture of 2-piperidinecarboxamide can be synthesized and then separated into its individual enantiomers. A common and effective method for resolving racemic amines or carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent.[5][7]

Experimental Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve the racemic 2-piperidinecarboxamide in a suitable solvent. Add an equimolar amount of a chiral acid (e.g., di-benzoyl-L-tartaric acid or (S)-mandelic acid) to the solution.[7] The reaction between the basic piperidine nitrogen and the acidic resolving agent forms two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, including solubility, one of the diastereomeric salts will be less soluble and will crystallize out of the solution.[5] This can be encouraged by slowly cooling the solution or by adding a less polar co-solvent.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base (e.g., NaOH) to remove the chiral resolving agent, yielding the enantiomerically pure 2-piperidinecarboxamide.[5] The resolving agent can often be recovered and reused.

Analytical Techniques for Enantiomeric Differentiation

Confirming the enantiomeric purity of the synthesized or resolved 2-piperidinecarboxamide is crucial. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Typical Chiral HPLC Parameters:

| Parameter | Typical Value/Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) or protein-based (e.g., α1-acid glycoprotein)[10][11] |

| Mobile Phase | Normal Phase: n-hexane/ethanol or isopropanol[10] |

| Detector | UV-Vis |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereotopicity, leading to separate signals for each enantiomer in the NMR spectrum.[8][12] For example, reacting the piperidine nitrogen with a chiral derivatizing agent like Mosher's acid chloride forms diastereomeric amides that will exhibit distinct NMR signals.[12]

Polarimetry

Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter can measure this optical rotation, providing a straightforward method to distinguish between the (R)- and (S)-isomers, often designated as dextrorotatory (+) and levorotatory (-). However, this method does not provide information on enantiomeric purity if a mixture is present.

Divergent Pharmacological Profiles

The stereochemistry of the 2-piperidinecarboxamide scaffold is a critical determinant of its pharmacological activity.[5] In many instances, one enantiomer exhibits significantly higher potency than the other, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the target protein.[5]

Case Study: Antimalarial Activity

In the development of inhibitors for the Plasmodium falciparum 20S proteasome (Pf20Sβ5), a target for antimalarial drugs, a piperidine carboxamide series was investigated.[13] It was discovered that the (S)-enantiomer was 100-fold more potent than the (R)-enantiomer, underscoring the profound impact of stereochemistry on biological activity.[13]

Ion Channel Modulation

Derivatives of (R)-2-piperidinecarboxamide are known for their inhibitory effects on voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials.[5] The (R)-configuration is often crucial for high-affinity binding to the intracellular portion of these channels.[5] Additionally, these compounds can modulate the activity of various potassium channels, contributing to both their therapeutic effects and potential side effects.[5]

Receptor Binding

The stereocenter at the 2-position influences the orientation of the carboxamide group and any substituents on the piperidine ring. This, in turn, affects the molecule's ability to fit into the binding pocket of a target receptor. For example, in a series of multi-target antipsychotic agents, the specific stereochemistry of piperidine derivatives was crucial for achieving high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[5]

Logical Flow of Stereochemistry's Impact on Drug Action:

Caption: Influence of stereochemistry on drug-target interactions.

Implications for Drug Development and Regulatory Considerations

The significant differences in the biological activities of (R)- and (S)-2-piperidinecarboxamide enantiomers have profound implications for drug development. It is no longer sufficient to develop and test a racemic mixture. Regulatory agencies such as the FDA and EMA now strongly encourage, and often require, the development of single-enantiomer drugs.[9]

Key Considerations in Drug Development:

-

Stereoselective Synthesis: Developing a robust and scalable stereoselective synthesis is crucial for producing the desired enantiomer in high purity.

-

Analytical Method Validation: Validated analytical methods for determining enantiomeric purity are essential for quality control throughout the manufacturing process.

-

Pharmacological and Toxicological Profiling: Each enantiomer should be profiled independently to determine its pharmacodynamic, pharmacokinetic, and toxicological properties.

-

Chiral Stability: It is important to assess whether the desired enantiomer is stable under physiological conditions and during storage, or if it is prone to racemization.

Conclusion

The (R)- and (S)-enantiomers of 2-piperidinecarboxamide, while structurally similar, are distinct chemical entities with the potential for vastly different biological activities. A thorough understanding of their stereospecific synthesis, analytical separation, and pharmacological profiles is paramount for any research or drug development program involving this important chemical scaffold. The principles of stereochemistry are not merely academic; they are a critical component of modern, rational drug design that ultimately leads to safer and more effective medicines. The continued exploration of the unique properties of each enantiomer of 2-piperidinecarboxamide and its derivatives will undoubtedly uncover new therapeutic opportunities.

References

-

Long, J. P., et al. (1988). Optical isomers of some piperidine-derived hemicholinium congeners containing secondary alcohol groups: preparation and biological activities. Drug Design and Delivery, 3(1), 49-56. Retrieved from [Link]

-

Balakumar, C., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Retrieved from [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Retrieved from [Link]

-

Golebiewski, W. M., & Szelejewski, W. (1995). Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. Retrieved from [Link]

-

Ohtake, N., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. The Journal of Pharmacology and Experimental Therapeutics, 297(2), 656-663. Retrieved from [Link]

-

Marson, C. M., et al. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. Retrieved from [Link]

-

Vasilev, A. A., & Kutyrev, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2773. Retrieved from [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2000). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Retrieved from [Link]

-

SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

-

Hu, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236-4240. Retrieved from [Link]

-

ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

5z.com. (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Retrieved from [Link]

-

ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]

-

Matlock, J. V., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(43), 8260-8265. Retrieved from [Link]

- Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.

-

ResearchGate. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

-

Yeh, J. Z., et al. (1979). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 210(2), 229-237. Retrieved from [Link]

-

De Fenza, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1648. Retrieved from [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

-

Jiang, J., et al. (2019). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 10(11), 1546-1552. Retrieved from [Link]

-

El-Sherif, Z. A., & El-Zein, M. (1993). Chiral separation of nipecotic acid amides. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 799-805. Retrieved from [Link]

-

IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]

-

Li, X., et al. (2018). Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. Molecules, 23(11), 2901. Retrieved from [Link]

-

ResearchGate. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Retrieved from [Link]

-

Chemistry with Dr Ellis. (2020, November 5). Drug action and enantiomers [Video]. YouTube. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. youtube.com [youtube.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Piperidinecarboxamide, (R)- | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-Piperidinecarboxamide: A Comprehensive Technical Guide on Chemical Identifiers, Synthesis, and Pharmacological Applications

Introduction and Structural Significance

In the landscape of modern drug discovery, stereochemistry is an absolute determinant of pharmacological efficacy and toxicological safety. As a Senior Application Scientist, I frequently encounter scaffolds where a single chiral center dictates the entire biological profile of a drug candidate. (R)-2-Piperidinecarboxamide is a prime example of such a scaffold.

Widely utilized as a critical chiral building block, this molecule is structurally foundational to several local anesthetics and target-specific therapeutics[1]. The piperidine ring provides a versatile, basic framework, while the carboxamide group at the 2-position serves as a primary hydrogen bond donor/acceptor[1]. Crucially, the (R)-configuration at the chiral center governs its stereoselective interactions with complex biological targets, such as voltage-gated sodium channels[2].

Chemical Identity & Quantitative Parameters

Before initiating any synthetic or analytical workflow, it is imperative to establish the exact chemical identifiers of the raw material. The following table summarizes the core quantitative and structural parameters for (R)-2-piperidinecarboxamide.

| Chemical Identifier | Value | Reference |

| Chemical Name | (R)-2-Piperidinecarboxamide | [1] |

| CAS Number | 78088-51-4 | [1],[3] |

| Molecular Formula | C6H12N2O | [1] |

| Molecular Weight | 128.17 g/mol | [1],[4] |

| InChI Key | XIMBESZRBTVIOD-RXMQYKEDSA-N | [2],[4] |

Pharmacological Rationale & Stereoselective Targeting

The rationale for isolating and utilizing the (R)-enantiomer lies in the inherent chirality of biological systems. Enzymes, receptors, and ion channels possess highly specific, three-dimensional binding pockets[2].

For (R)-2-piperidinecarboxamide and its derivatives, the primary mechanism of action involves the stereoselective blockade of Voltage-Gated Sodium Channels (VGSCs) [2]. These compounds penetrate the cell membrane and bind to the intracellular portion of the VGSC[2]. The (R)-configuration stabilizes the channel in its inactivated state, effectively halting the initiation and propagation of action potentials—the fundamental mechanism behind local anesthesia[2].

Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) studies heavily rely on the precise spatial arrangement of this enantiomer to predict binding modes and design novel analogs with enhanced potency and selectivity[1],[5].

Mechanism of action: Stereoselective blockade of voltage-gated sodium channels (VGSC).

Synthesis and Resolution Protocols

To obtain enantiopure (R)-2-piperidinecarboxamide, laboratories typically employ one of two methodologies: direct asymmetric synthesis from a chiral precursor, or the resolution of a racemic mixture[5]. Below are the self-validating protocols for both approaches, detailing the causality behind each experimental choice.

Protocol A: Resolution via Diastereomeric Salt Formation

Causality & Rationale: Enantiomers have identical physical properties, making direct separation impossible. By reacting the basic racemic amine with a chiral resolving acid, we form diastereomeric salts[5]. Because diastereomers have distinct physical properties (specifically, differential solubility), they can be separated via fractional crystallization[5].

-

Salt Formation: Dissolve racemic 2-piperidinecarboxamide in a polar organic solvent (e.g., ethanol). Slowly add an equimolar amount of a chiral resolving acid (e.g., (+)-tartaric acid) under continuous stirring at 60°C until homogeneous.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C for 24 hours. The less soluble diastereomeric salt containing the (R)-enantiomer will selectively precipitate[5].

-

Filtration: Isolate the crystals via vacuum filtration. Wash with minimal cold solvent to remove the mother liquor containing the (S)-enantiomer salt.

-

Free Base Regeneration: Suspend the crystals in water and adjust the pH to >10 using NaOH. This neutralizes the resolving acid, liberating the free (R)-2-piperidinecarboxamide base.

-

Extraction: Extract the aqueous phase with dichloromethane. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Self-Validating Check: Determine the enantiomeric excess (ee) using chiral HPLC. If ee < 98%, perform a secondary recrystallization.

Workflow for chiral resolution of (R)-2-piperidinecarboxamide via fractional crystallization.

Protocol B: Asymmetric Synthesis via (R)-Pipecolic Acid Amidation

Causality & Rationale: Direct amidation of enantiopure (R)-pipecolic acid preserves the stereocenter. Converting the carboxylic acid to an activated intermediate lowers the activation energy for nucleophilic attack by ammonia, ensuring high yields without racemization[5].

-

Activation: Dissolve (R)-pipecolic acid in anhydrous dichloromethane under argon. Add a coupling reagent (e.g., EDC·HCl/HOBt) and a non-nucleophilic base (DIPEA) to form the activated ester[5].

-

Amidation: Introduce a solution of ammonia dropwise at 0°C to prevent exothermic degradation and side reactions[5].

-

Quenching & Extraction: Warm to room temperature, quench with saturated aqueous NaHCO3, and extract into the organic phase.

-

Purification: Concentrate and purify via flash column chromatography.

Analytical Validation: Confirming the (R)-Configuration

To ensure the integrity of the (R)-configuration, rigorous analytical validation is required. While polarimetry provides the specific optical rotation and confirms the presence of a chiral substance, it lacks the depth required for absolute structural elucidation[5].

In our workflows, Circular Dichroism (CD) spectroscopy is the gold standard. CD measures the differential absorption of left and right circularly polarized light by the chiral molecule[5]. The resulting Cotton effects provide a unique spectral signature that correlates directly with the spatial arrangement of the chromophores around the chiral center[5]. By comparing the experimental CD spectrum against theoretical calculations, we can unambiguously confirm the absolute (R)-configuration of the synthesized batch[5].

Target Applications in Drug Development

The versatility of the (R)-2-piperidinecarboxamide scaffold extends far beyond local anesthetics. Chemical modifications to the piperidine ring and the carboxamide group can drastically modulate its stereoselective activity, enhancing binding affinity and pharmacokinetic properties[5].

| Target / Indication | Mechanism of Action | Relevance of Scaffold |

| Voltage-Gated Sodium Channels (VGSC) | Intracellular domain blockade, preventing action potential propagation[2]. | Stereoselective binding dictates anesthetic potency and limits systemic toxicity[2]. |

| Dopamine Reuptake Transporters | Inhibition of dopamine reuptake in the synaptic cleft[5]. | Specific 3D arrangement is required for optimal transporter affinity[5]. |

| Oncology Targets (EGFR, BRAF, CDK2) | Cytotoxic inhibition of key kinases driving cancer progression[5]. | Novel piperine-carboximidamide hybrids utilize this core to modulate target selectivity[5]. |

Conclusion

(R)-2-Piperidinecarboxamide is a highly valuable chiral building block that demands precise handling, synthesis, and analytical validation. By understanding the causality behind its stereoselective interactions and employing robust resolution and synthesis protocols, drug development professionals can leverage this scaffold to design safer, highly targeted therapeutics.

Sources

Thermodynamic and Empirical Solubility Profiling of (R)-2-Piperidinecarboxamide in Organic Solvents: A Technical Guide

Executive Overview

(R)-2-Piperidinecarboxamide (also known as D-pipecolinamide) is a highly versatile chiral building block utilized extensively in the asymmetric synthesis of pharmaceutical agents, most notably long-acting local anesthetics such as ropivacaine and levobupivacaine. Because it features both a secondary amine (piperidine ring) and a primary carboxamide, its solubility profile in organic solvents dictates the efficiency of downstream coupling reactions, crystallization, and enantiomeric resolution processes. This guide provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and self-validating experimental protocols for accurate solubility determination.

Solvation Thermodynamics and Molecular Architecture

To master the solubility behavior of (R)-2-Piperidinecarboxamide, one must first deconstruct its molecular architecture. The solid-state lattice of this compound is highly stabilized by a robust network of intermolecular hydrogen bonds. The carboxamide group (-CONH₂) acts as both a potent hydrogen bond donor and acceptor, while the piperidine nitrogen provides an additional hydrogen bond acceptor site.

To dissolve this compound, an organic solvent must overcome the high lattice energy (enthalpy of fusion). According to Hansen Solubility Parameter (HSP) theory, solvents with high polarity ( δP ) and hydrogen-bonding ( δH ) parameters are required to disrupt these solute-solute interactions and stabilize the solvated state.

Caption: Thermodynamic pathway of (R)-2-Piperidinecarboxamide dissolution.

Empirical Solubility Profile in Organic Solvents

Based on empirical data and structural extrapolations from related pipecolinamide derivatives, the solubility of (R)-2-Piperidinecarboxamide varies significantly across different solvent classes. While bulky derivatives like 2',6'-pipecoloxylidide are practically insoluble in water[1], the highly polar core of the unsubstituted (R)-2-Piperidinecarboxamide exhibits distinct affinities for polar organic solvents[2].

Table 1: Solubility Profile of (R)-2-Piperidinecarboxamide in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility Descriptor | Mechanistic Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Soluble | High δP and δH (acceptor). Disrupts amide H-bonds effectively without donating protons[1]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong dipole moment stabilizes the polar transition state of dissolution[1]. |

| Polar Protic | Methanol | Soluble to Slightly Soluble | Forms strong H-bonds with both the piperidine nitrogen and carboxamide oxygen[2]. |

| Halogenated | Chloroform | Very Slightly Soluble | Low δH capability; cannot effectively break the strong intermolecular amide-amide H-bond network[1]. |

| Non-Polar | Hexane / Heptane | Practically Insoluble | Lacks both dipole and H-bonding capabilities; unable to overcome lattice energy. |

Causality in Solvent Selection: Field-Proven Insights

As an application scientist, selecting the right solvent is rarely just about maximizing solubility; it is about optimizing the reaction or purification environment.

-

Why DMF/DMSO for Coupling Reactions? When utilizing (R)-2-Piperidinecarboxamide in amidation reactions (e.g., coupling with 2,6-dimethylaniline derivatives to form local anesthetics), polar aprotic solvents like DMF are chosen. They fully solubilize the free base while remaining inert to electrophilic coupling reagents. Conversely, protic solvents like methanol could act as competing nucleophiles, degrading reaction yield.

-

Why Alcohols for Chiral Resolution? In enantiomeric resolution processes, fractional crystallization is heavily relied upon[3]. Methanol or ethanol is preferred because the compound and its diastereomeric salts are only moderately soluble at lower temperatures[2]. This allows for a controlled supersaturation curve. The differential solubility of these salts in protic solvents is what enables high enantiomeric excess (ee) recovery during filtration[3].

-

Aqueous vs. Organic Considerations: In advanced drug design, such as the synthesis of Fibroblast Activation Protein (FAP) inhibitors, pipecolinamide derivatives are often modified with polyethylene glycol (PEG) to enhance aqueous solubility while maintaining organic solubility for solid-phase synthesis steps[4].

Self-Validating Protocol for Equilibrium Solubility Determination

To generate reliable thermodynamic solubility data, kinetic dissolution methods are insufficient. The following protocol utilizes an isothermal shake-flask method coupled with HPLC-UV. It is designed as a self-validating system to prevent false positives from supersaturation, solvent evaporation, or solute adsorption.

Caption: Self-validating HPLC-UV protocol for equilibrium solubility determination.

Step-by-Step Methodology

-

Excess Solute Addition: Add approximately 50 mg of (R)-2-Piperidinecarboxamide to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Causality: Borosilicate glass is mandatory. Standard soda-lime glass can leach alkaline ions into polar solvents, altering the micro-pH and artificially shifting the protonation state of the piperidine nitrogen, which skews solubility data.

-

-

Isothermal Equilibration: Agitate the suspension at 25.0 ± 0.1 °C using an orbital thermoshaker at 500 RPM for 48 hours.

-

Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium. Shorter times may capture a metastable kinetic state (supersaturation), leading to irreproducible, falsely elevated solubility values.

-

-

Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter through a 0.22 µm PTFE syringe filter.

-

Critical Step: Discard the first 0.5 mL to 1.0 mL of the filtrate.

-

Causality: The secondary amine of the piperidine ring is highly prone to non-specific adsorption onto filter membranes (especially nylon or cellulose). Saturating the membrane with the initial volume ensures the subsequently collected filtrate represents the true bulk concentration.

-

-

Analytical Quantification (HPLC-UV): Dilute the filtrate appropriately with the mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to fall within the linear range of the calibration curve. Analyze using a standard C18 column.

-

System Suitability and Validation (SST): The system validates itself through a mass balance check. Dry and weigh the residual solid pellet; the mass of the dissolved solute plus the residual solid must equal the initial 50 mg input (±2%). The HPLC calibration curve must exhibit an R2>0.999 , and replicate injections must show a Relative Standard Deviation (RSD) < 2.0%.

References

Sources

A Technical Guide to the Molecular Weight and Formula Analysis of (R)-Pipecolamide

Executive Summary: The rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For chiral molecules such as (R)-Pipecolamide, a derivative of the non-proteinogenic amino acid pipecolic acid[1], unambiguous determination of its molecular weight, elemental composition, and stereochemistry is paramount for ensuring identity, purity, and safety. This guide provides a comprehensive, technically-grounded framework for researchers and scientists to achieve this. We will detail an integrated analytical strategy that synergizes high-resolution mass spectrometry (HRMS), combustion analysis, and nuclear magnetic resonance (NMR) spectroscopy. This multi-technique approach creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction to (R)-Pipecolamide

Chemical Identity and Structure

(R)-Pipecolamide, systematically named (R)-piperidine-2-carboxamide, is an organic compound featuring a piperidine ring with a carboxamide group at the 2-position. The "(R)" designation specifies the stereochemical configuration at the chiral center, C2.

The Imperative of Precise Characterization

In drug development, an error in molecular formula or stereochemistry can lead to drastic differences in pharmacological activity and toxicity. Therefore, a robust analytical workflow is not merely a procedural step but a fundamental requirement for scientific integrity and regulatory compliance. This guide outlines such a workflow, emphasizing the causality behind each analytical choice.

Determination of Molecular Weight

The molecular weight of a compound is a primary identifier. A distinction is made between the nominal mass (integer mass) and the exact mass (mass calculated using the most abundant isotopes to several decimal places), the latter of which is crucial for high-confidence formula determination.

Theoretical Calculation of Molecular Mass

The molecular formula C₆H₁₂N₂O allows for the a priori calculation of the molecular weight. This theoretical value serves as the benchmark for experimental verification.

| Property | Calculation | Value | Reference |

| Average Molecular Weight | (6 * 12.011) + (12 * 1.008) + (2 * 14.007) + (1 * 15.999) | 128.17 g/mol | [4][5] |

| Monoisotopic (Exact) Mass | (6 * 12.000000) + (12 * 1.007825) + (2 * 14.003074) + (1 * 15.994915) | 128.094963 Da | [6] |

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for experimentally determining the molecular weight of an organic compound.[7][8] Its ability to measure mass-to-charge ratios (m/z) with high precision (typically < 5 ppm error) allows for the confident assignment of a molecular formula.

Causality of Experimental Choice: A soft ionization technique, such as Electrospray Ionization (ESI), is selected to minimize fragmentation and maximize the abundance of the intact molecular ion. This ensures that the primary peak observed corresponds to the entire molecule, typically as a protonated species [M+H]⁺.

Experimental Protocol: HRMS Analysis of (R)-Pipecolamide

-

Sample Preparation: Dissolve approximately 1 mg of (R)-Pipecolamide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for infusion. The formic acid aids in the protonation of the molecule for positive ion mode detection.

-

Instrument Setup:

-

Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or TOF).

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and high-quality spectrum.

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

The expected m/z for [C₆H₁₂N₂O + H]⁺ is 129.10279.

-

Compare the experimentally measured m/z value to the theoretical value. The mass error should be below 5 ppm.

-

Elemental and Molecular Formula Analysis

While HRMS provides a likely molecular formula, elemental analysis offers orthogonal validation by determining the mass percentages of the constituent elements.[9]

Combustion Analysis for Empirical Formula Determination

Combustion analysis is the gold standard for determining the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure organic sample.[10][11]

The Self-Validating Principle: The technique operates on the principle of complete combustion. The sample is burned in an excess of oxygen, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or NOx, which is subsequently reduced to N₂).[12] These gases are chromatographically separated and quantified by a thermal conductivity detector.[9] The reliability of the method stems from this stoichiometric conversion, making it a highly robust and self-validating system.

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: Accurately weigh 2-3 mg of the dried (R)-Pipecolamide sample into a tin capsule.

-

Instrument Setup: Use a calibrated CHN elemental analyzer. Run a standard (e.g., acetanilide) to verify instrument performance.

-

Analysis: The instrument automatically drops the sample into a high-temperature (≈1000 °C) combustion furnace.

-

Calculation: The instrument software calculates the mass percentages of C, H, and N.

-

Empirical Formula Derivation:

-

Theoretical Percentages for C₆H₁₂N₂O:

-

%C = (6 * 12.011) / 128.17 * 100 = 56.22%

-

%H = (12 * 1.008) / 128.17 * 100 = 9.44%

-

%N = (2 * 14.007) / 128.17 * 100 = 21.86%

-

-

Convert the experimental percentages to a molar ratio to find the empirical formula. The experimental results should align with these theoretical values within an acceptable margin (typically ±0.4%).

-

Confirming the Molecular Formula

The synergy between HRMS and combustion analysis provides an undeniable confirmation of the molecular formula. Combustion analysis yields the empirical formula (the simplest ratio), and the highly accurate molecular weight from HRMS provides the integer multiple to arrive at the molecular formula.

Structural Elucidation and Stereochemical Confirmation

With the molecular formula established, NMR spectroscopy is employed to confirm the atomic connectivity (the structural formula) and, critically, the stereochemistry.[13]

Confirming the Carbon-Hydrogen Framework

A suite of NMR experiments is used to piece together the molecular structure.

-

¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Determines the number of unique carbon environments.[14] Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.[14]

-

2D NMR (e.g., COSY, HSQC): These experiments correlate signals to build the final connectivity map. COSY shows ¹H-¹H couplings, while HSQC correlates each proton to its directly attached carbon, resolving any ambiguity.[15]

Verification of Stereochemistry: Chiral NMR

Confirming the "(R)" configuration is essential. This is achieved using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[16][17]

Rationale for Using a Chiral Derivatizing Agent: A CDA, such as Mosher's acid chloride, is an enantiomerically pure reagent that reacts covalently with the analyte.[17] If the (R)-Pipecolamide sample were a racemic mixture (containing both R and S enantiomers), the reaction would produce two distinct diastereomers. Diastereomers have different physical properties and are, therefore, distinguishable by NMR, exhibiting separate sets of peaks. The absence of a second set of peaks when reacting with a CDA confirms the enantiomeric purity of the sample.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

-

Derivatization: React the (R)-Pipecolamide sample with an enantiomerically pure CDA (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in an appropriate deuterated solvent with a non-nucleophilic base.

-

NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric derivative. The ¹⁹F nucleus is particularly useful due to its high sensitivity and the large chemical shift dispersion.

-

Data Interpretation: A single set of peaks in the resulting spectrum indicates that the starting material was enantiomerically pure. The presence of a second, minor set of peaks would allow for the quantification of the other enantiomer.

Integrated Analytical Strategy

The power of this approach lies not in a single technique but in the collective, cross-validating power of all three. An anomaly in one result (e.g., an incorrect molecular weight from MS) would create an irresolvable conflict with the data from the other techniques (e.g., elemental analysis), signaling an error in the sample's identity or purity.

Final Data Summary

| Parameter | Technique | Expected Result for (R)-C₆H₁₂N₂O |

| Molecular Formula | HRMS + Elemental Analysis | C₆H₁₂N₂O |

| Exact Mass [M+H]⁺ | High-Resolution MS (ESI+) | 129.1028 ± 5 ppm |

| Elemental Composition | Combustion Analysis | C: 56.22±0.4%, H: 9.44±0.4%, N: 21.86±0.4% |

| Proton NMR | ¹H NMR | Signals corresponding to piperidine ring and amide protons. |

| Carbon NMR | ¹³C NMR | 6 distinct carbon signals. |

| Enantiomeric Purity | Chiral NMR | >99% e.e. (single set of peaks after derivatization) |

Comprehensive Workflow Visualization

Conclusion

The definitive analysis of (R)-Pipecolamide requires a multi-pronged analytical approach that is both rigorous and self-validating. By integrating the precise mass determination of HRMS, the fundamental compositional data from combustion analysis, and the detailed structural and stereochemical insights from advanced NMR spectroscopy, researchers can establish the identity, purity, and formula of this chiral molecule with the highest degree of scientific confidence. This integrated strategy is indispensable for advancing drug development programs and meeting stringent regulatory standards.

References

-

AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

-

Meringer, M., et al. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65, 259-290. [Link]

-

Study.com. Using Mass Spectrometry to Find Chemical Formulas. [Link]

-

VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

-

SKM Classes Bangalore. How Molecular Weight is Measured. [Link]

-

Ribeiro, D. S. M., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(23), 5573. [Link]

-

Reading Scientific Services Ltd. Elemental Analysis Techniques. [Link]

-

Elementar. Elemental analysis: operation & applications. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

ResearchGate. (2014). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

-

Tan, C. J., et al. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. BMC Bioinformatics, 24(1), 433. [Link]

-

Journal of Chemical Education. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. [Link]

-

Unacademy. How To Determine Molecular Weight?. [Link]

-

Vedantu. Molecular Weight: Definition, Formula & Easy Calculation Guide. [Link]

-

ResearchGate. (2021). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

-

Pearson. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104. [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Chemistry LibreTexts. (2015, July 15). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. [Link]

-

PubChem. Piperidine-2-carboxamide. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

-

MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

-

Wikipedia. Pipecolic acid. [Link]

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. Piperidine-2-carboxamide | C6H12N2O | CID 140623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pipecolamide | 19889-77-1 [chemicalbook.com]

- 4. Notes on How To Determine Molecular Weight? [unacademy.com]

- 5. Molecular Weight: Definition, Formula & Easy Calculation Guide [vedantu.com]

- 6. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. azom.com [azom.com]

- 10. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 11. Elemental analysis: operation & applications - Elementar [elementar.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Catalytic Hydrogenation Strategies for the Enantioselective Synthesis of (R)-Pipecolamide

Abstract

(R)-pipecolamide is a critical chiral building block in the synthesis of numerous pharmaceutical agents, most notably the local anesthetic Ropivacaine. Its synthesis with high enantiopurity is of paramount importance. Asymmetric hydrogenation of pyridine-based precursors represents the most atom-economical and efficient route to this valuable intermediate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the leading catalytic hydrogenation methods to produce (R)-pipecolamide. We will delve into the mechanistic rationale behind substrate-controlled and catalyst-controlled strategies, present a comparative analysis of state-of-the-art catalytic systems, and provide detailed, field-proven protocols for their implementation.

Introduction: The Significance and Challenge of (R)-Pipecolamide Synthesis

The piperidine scaffold is one of the most prevalent N-heterocycles in medicinal chemistry, forming the core of many blockbuster drugs.[1] The stereochemistry of substituents on the piperidine ring is often crucial for biological activity and safety. (R)-pipecolamide, the amide derivative of (R)-pipecolic acid, is a key chiral intermediate whose stereocenter dictates the efficacy and safety profile of the final active pharmaceutical ingredient (API).

The most direct synthetic pathway to chiral piperidines is the asymmetric hydrogenation of their aromatic pyridine precursors.[1][2] However, this transformation is notoriously challenging due to two primary factors:

-

Aromaticity: The high resonance stability of the pyridine ring requires harsh conditions (high pressure and temperature) for hydrogenation, which can lead to poor selectivity and side reactions.

-

Catalyst Inhibition: The nitrogen lone pair in the resulting piperidine product can strongly coordinate to the transition metal center of the catalyst, leading to catalyst poisoning and deactivation.[3]

To overcome these hurdles, modern synthetic strategies focus on activating the pyridine substrate, typically by N-alkylation to form a pyridinium salt or by complexation, which reduces the aromaticity and prevents catalyst inhibition.[1][4] This guide will explore the most successful catalytic approaches that leverage these principles to achieve high yields and excellent enantioselectivities.

Key Strategies for Enantioselective Hydrogenation

Two dominant strategies have emerged for the asymmetric hydrogenation of pyridine derivatives: substrate-controlled synthesis using chiral auxiliaries and catalyst-controlled synthesis using chiral transition-metal complexes.

Strategy 1: Substrate-Controlled Hydrogenation with Chiral Auxiliaries

This approach involves covalently attaching a chiral molecule (an auxiliary) to the pyridine substrate. The auxiliary then directs the hydrogen attack to one of the two prochiral faces of the pyridine ring, thereby controlling the stereochemical outcome.

A highly successful example is the use of an oxazolidinone chiral auxiliary attached at the 2-position of the pyridine ring, a method pioneered by Glorius and co-workers.[3][5] The substrate is prepared via copper-catalyzed coupling of a 2-halopyridine with a commercially available chiral oxazolidinone.[3] Upon protonation in an acidic medium like acetic acid, the pyridinium ion is thought to form a hydrogen bond with the oxazolidinone carbonyl, locking the conformation. This conformation forces the bulky substituent of the auxiliary (e.g., isopropyl or tert-butyl) to shield one face of the pyridine ring, leaving the other face exposed for hydrogenation.[3]

A significant advantage of this method is the use of robust and inexpensive heterogeneous catalysts like Pd(OH)₂/C or PtO₂.[3] Furthermore, the auxiliary can often be cleaved in situ under the reaction conditions or in a subsequent step and recovered for reuse, making the process efficient and cost-effective.[5]

Caption: Workflow for Chiral Auxiliary-Directed Hydrogenation.

Strategy 2: Catalyst-Controlled Asymmetric Hydrogenation

This strategy relies on a chiral environment created by a transition metal complexed with a chiral ligand. The catalyst itself is chiral and differentiates between the two faces of the prochiral substrate. Iridium, Rhodium, and Ruthenium complexes bearing chiral diphosphine ligands are the most prominent catalysts in this class.[6][7]

Iridium-Catalyzed Systems: Iridium-based catalysts have proven exceptionally effective for the asymmetric hydrogenation of pyridinium salts.[1][8] The substrate is typically activated by forming an N-benzyl or similar pyridinium salt, which is then hydrogenated using a cationic iridium complex. Chiral diphosphine ligands such as (R)-SEGPHOS, (R)-SYNPHOS, or (R)-BINAP are commonly employed to induce high enantioselectivity.[1][9]

The reaction mechanism is believed to proceed through an inner-sphere pathway where the pyridinium salt coordinates to the iridium center.[10][11] The chiral ligand framework dictates the binding geometry, allowing for hydride transfer from the metal to occur selectively on one face of the C=N/C=C bonds of the activated ring, leading to the enantioenriched piperidine product.

Caption: General Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Comparative Analysis of Catalytic Systems

The choice of method depends on several factors including substrate scope, catalyst availability, cost, and scalability. The following table summarizes the performance of representative catalytic systems for the synthesis of chiral piperidines from pyridine precursors.

| Catalyst System (Metal/Ligand or Auxiliary) | Substrate Type | Typical Conditions | Yield (%) | e.e. (%) | Reference(s) |

| Pd(OH)₂/C / (S)-tert-butyl-oxazolidinone | 2-Substituted Pyridine | 100 bar H₂, AcOH, 25°C | 95-99 | 98 | [3] |

| PtO₂ / (S)-isopropyl-oxazolidinone | 2-Substituted Pyridine | 100 bar H₂, AcOH, 25°C | 95-99 | 85 | [3] |

| [Ir(COD)Cl]₂ / (R)-SEGPHOS | N-Benzyl Pyridinium Salt | 50 bar H₂, Toluene/DCM, 50°C | 80-95 | 93 | [8] |

| [Ir(COD)Cl]₂ / (R)-DM-SEGPHOS | N-Methyl Pyridinium Salt | 50 bar H₂, Dioxane, 80°C | >99 | 82 | [1] |

| Ru(OAc)₂ / (S)-T-BINAP | 2-(pyridin-2-yl)quinolines | 50 bar H₂, MeOH, 60°C | 95 | 99 | [12] |

Detailed Experimental Protocols

CAUTION: These procedures involve high-pressure hydrogenation and should only be performed by trained personnel using appropriate safety equipment (e.g., a high-pressure autoclave in a certified fume hood).

Protocol 1: Auxiliary-Controlled Hydrogenation using Pd(OH)₂/C

This protocol is adapted from the work of Glorius et al. for the asymmetric hydrogenation of an oxazolidinone-substituted pyridine.[3]

A. Substrate Synthesis:

-

To a solution of 2-bromopyridine (1.0 eq) and (S)-4-tert-butyl-2-oxazolidinone (1.1 eq) in anhydrous toluene, add CuI (0.1 eq), K₂CO₃ (2.0 eq), and 8-hydroxyquinoline (0.2 eq).

-

Heat the mixture to 110 °C and stir under an inert atmosphere for 24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the N-(2-pyridyl)-oxazolidinone substrate.

B. Asymmetric Hydrogenation:

-

In a high-pressure autoclave vessel, charge the N-(2-pyridyl)-oxazolidinone substrate (1.0 eq).

-

Add 20% Pd(OH)₂/C (10 mol% Pd).

-

Add glacial acetic acid to achieve a substrate concentration of approximately 0.1-0.2 M.

-

Seal the autoclave, purge three times with nitrogen, and then three times with hydrogen gas.

-

Pressurize the vessel to 100 bar with hydrogen.

-

Stir the reaction mixture vigorously at room temperature (25 °C) for 48 hours.

-

Carefully vent the autoclave, filter the reaction mixture through celite to remove the catalyst, and wash the celite pad with methanol.

-

Concentrate the filtrate in vacuo. The product piperidine is typically formed along with the cleaved auxiliary.

-

The resulting product can be purified via extraction or chromatography. The amide can be formed from the corresponding ester or acid derivative through standard amidation procedures.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a general procedure based on methods for the hydrogenation of N-activated pyridinium salts.[1][8]

A. Substrate Synthesis (N-Benzylation):

-

Dissolve the picolinamide substrate (1.0 eq) in acetonitrile.

-

Add benzyl bromide (1.2 eq) and stir the mixture at 60 °C for 12-18 hours.

-

Cool the reaction to room temperature. The pyridinium salt often precipitates and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

B. Asymmetric Hydrogenation:

-

In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral diphosphine ligand (e.g., (R)-SEGPHOS, 1.1 mol%).

-

Add degassed solvent (e.g., a 1:1 mixture of Toluene/DCM) and stir for 30 minutes to form the catalyst precursor.

-

In a separate autoclave vessel, add the N-benzyl picolinamide pyridinium salt (1.0 eq).

-

Transfer the prepared catalyst solution to the autoclave via cannula.

-

Seal the autoclave, remove from the glovebox, and purge three times with nitrogen, followed by three times with hydrogen.

-

Pressurize the vessel to 50 bar with hydrogen and heat to 50 °C.

-

Stir the reaction for 24 hours.

-

Cool the vessel to room temperature, carefully vent the pressure, and concentrate the reaction mixture.

-

The crude product can be purified by column chromatography. The N-benzyl group can be removed via hydrogenolysis (e.g., using Pd/C and H₂) to yield the final pipecolamide.

Conclusion

The enantioselective synthesis of (R)-pipecolamide via catalytic hydrogenation is a well-established yet sophisticated process. The choice between a substrate-controlled approach with a chiral auxiliary and a catalyst-controlled method depends on project-specific requirements. The auxiliary-based method offers the advantage of using cheaper, more robust heterogeneous catalysts, while Iridium-catalyzed systems provide high turnover numbers and excellent enantioselectivities for activated substrates without the need to synthesize a complex auxiliary-bound precursor. Both pathways represent powerful tools in the arsenal of the modern medicinal or process chemist for accessing this critical chiral intermediate.

References

-

Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850-2852. [Link]

-

Mashima, K., et al. (2013). Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Organic Letters, 15(14), 3650-3653. [Link]

- Zhou, Y.-G. (2013).

-

Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14, 1317-1324. [Link]

-

Zhang, X., et al. (2025). Design and Synthesis of Chiral Bidentate Phosphine-Free 2‑Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. Organic Letters. [Link]

-

Andersson, P. G. (2011). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Angewandte Chemie International Edition, 50(44), 10399-10402. [Link]

-

Zhou, Y.-G., et al. (2017). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 15, 9359-9366. [Link]

-

Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. [Link]

-

Zhou, Y.-G., et al. (2024). Ruthenium-Catalyzed Carbocycle-Selective Asymmetric Hydrogenation of Fused N-Heteroarenes. Journal of the American Chemical Society, 146(50), 35043–35056. [Link]

-

Zhang, X., et al. (2025). Ruthenium-Catalyzed Asymmetric trans-Selective Hydrogenation of 2,3-Disubstituted Quinoxaline Derivatives. Organic Letters. [Link]

-

Glorius, F. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Scite.ai. [Link]

-

Zhou, Y.-G., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 19(18), 4730-4733. [Link]

-

Wikipedia. (2023). Asymmetric hydrogenation. [Link]

-

Macchioni, A., et al. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Catalysts, 13(5), 894. [Link]

-

Kitamura, M., & Sayo, N. (2012). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II, 1-49. [Link]

-

Stoltz, B. M., & Virgil, S. C. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 14339-14374. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. scite.ai [scite.ai]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 11. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 12. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Stereoselective Synthesis of Ropivacaine Precursors Utilizing (R)-Pipecolic Acid Derivatives

Abstract

This document provides a detailed technical guide for the synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, a key chiral precursor for the local anesthetic, Ropivacaine. The synthesis originates from (S)-pipecolic acid, often referred to as L-pipecolic acid. This guide elucidates the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for characterization and purification. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.

Introduction: The Significance of Chiral Purity in Anesthetics

Ropivacaine, chemically known as (S)-(-)-1-propyl-N-(2,6-xylenyl)-2-piperidine carboxamide, is a long-acting local anesthetic from the amino amide group.[1] Unlike its predecessors, such as bupivacaine, ropivacaine was developed and is marketed as a pure (S)-enantiomer.[2][3] This stereospecificity is critical, as the (S)-enantiomer exhibits a significantly lower potential for cardiotoxicity and central nervous system (CNS) toxicity compared to the (R)-enantiomer or the racemic mixture.[4]

The synthesis of ropivacaine hinges on the creation of a chiral amide linkage between a piperidine backbone and a substituted aniline. The core precursor, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (referred to in the topic as a derivative of (R)-pipecolamide), represents the successful stereoretentive coupling of the chiral starting material, (S)-pipecolic acid, with 2,6-dimethylaniline. The integrity of the stereocenter at the C2 position of the piperidine ring must be maintained throughout the synthesis to ensure the therapeutic advantages of the final active pharmaceutical ingredient (API).

This guide focuses on the most common and efficient pathway: the activation of (S)-pipecolic acid to a reactive acyl chloride intermediate, followed by amidation.

Mechanistic Rationale and Chemical Principles

The overall synthesis can be dissected into two primary stages:

-

Amide Bond Formation: Creation of the key precursor, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

-

N-Alkylation: Introduction of the n-propyl group to the piperidine nitrogen to yield the final ropivacaine molecule.

The critical step is the first stage. A direct amidation between a carboxylic acid ((S)-pipecolic acid) and a weakly nucleophilic aniline (2,6-dimethylaniline) is inefficient. The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, the carbonyl group must be "activated" to enhance its electrophilicity. The most common industrial method is the conversion of the carboxylic acid to an acyl chloride.

Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used for this transformation.[2][5] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[6] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction, forming the Vilsmeier reagent in situ, which is the active chlorinating species.

Nucleophilic Acyl Substitution (Amidation): The resulting highly electrophilic acyl chloride readily reacts with the amino group of 2,6-dimethylaniline. The steric hindrance from the two methyl groups on the aniline ring is overcome by the high reactivity of the acyl chloride. This reaction forms the stable amide bond of the target precursor.

Synthesis Workflow Diagram

The following diagram illustrates the complete synthetic pathway from the chiral starting material to the final ropivacaine product.

Sources

- 1. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. EP2234974B1 - Process for the preparation of (s)-1-alkyl-2',6'-pipecoloxylidide compound - Google Patents [patents.google.com]

- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ropivacaine, LEA-103(HCl), AL-281-药物合成数据库 [drugfuture.com]

- 6. latamjpharm.org [latamjpharm.org]

Technical Support Center: Preventing Racemization of (R)-Pipecolamide

Welcome to the Technical Support Center for chiral synthesis. (R)-pipecolamide (and its derivatives, such as 2',6'-pipecoloxylidide) is a critical chiral building block in the synthesis of long-acting local anesthetics like levobupivacaine and ropivacaine[1][2]. However, maintaining its optical purity during synthetic workflows is notoriously difficult. This guide provides a mechanistic understanding, troubleshooting frameworks, and self-validating protocols to help you prevent the epimerization of (R)-pipecolamide during your reactions.

Mechanistic Overview: The Root Cause of Racemization

To prevent racemization, you must first understand its causality. The α -proton at the C2 position of the piperidine ring is highly acidic. This acidity is driven by the electron-withdrawing effects of both the adjacent carboxamide group and the piperidine nitrogen.

When exposed to basic conditions (even mild tertiary amines like DIPEA) or elevated temperatures, this proton is easily abstracted. The molecule transitions from a tetrahedral chiral center into a planar, achiral enolate (or oxazolone) intermediate. Upon reprotonation, the proton can attack from either the top or bottom face with equal probability, resulting in a racemic mixture of (R)- and (S)-pipecolamide[3].

Mechanism of base-catalyzed racemization of (R)-pipecolamide via an enolate.

Quantitative Data: Impact of Reaction Conditions on Optical Purity

The choice of coupling reagent, base, and temperature directly dictates the survival of the chiral center. The following table synthesizes field-proven data comparing the enantiomeric excess (ee) of chiral piperidine acids under various amidation conditions[3][4][5].

| Reaction Condition | Coupling Reagent | Base / Additive | Temperature | Resulting Enantiomeric Excess (ee) |

| Standard Amidation | HATU | DIPEA (2.0 eq) | 60 °C | < 50% (Severe Racemization) |

| Mild Amidation | HATU | DIPEA (1.0 eq) | 0 °C to RT | 85% - 90% (Moderate Racemization) |

| Base-Free Coupling | DIC | HOBt or Oxyma Pure | RT | > 98% (Highly Preserved) |

| Ynamide Coupling | MYTsA (Ynamide) | None | RT | > 99% (Racemization-Free) |

Troubleshooting Guide: Diagnosing and Resolving Epimerization

| Observed Issue | Root Cause Analysis | Validated Solution |

| Loss of chirality during carboxylic acid activation | Reagents like HATU or HBTU require tertiary amines (e.g., DIPEA) to function, which abstract the C2 α -proton and form an oxazolone intermediate[3]. | Switch to base-free coupling. Use DIC combined with Oxyma Pure or HOBt. Alternatively, use next-generation ynamide coupling reagents[4][5]. |

| Racemization during N-Boc deprotection | Prolonged exposure to strong acids at room temperature or higher can lead to thermal degradation and reversible ring-opening/closing mechanisms. | Strict temperature control. Perform deprotection at 0 °C and remove the solvent under reduced pressure without exceeding 25 °C[3]. |

| Inconsistent optical purity across batches | Solvent polarity variations. Highly polar aprotic solvents (like DMF) stabilize the planar enolate intermediate, accelerating racemization. | Optimize solvent choice. Switch to less polar solvents like DCM or THF where possible, which do not stabilize the enolate as aggressively[3]. |

Validated Experimental Protocols

Do not just follow the steps; understand the physical chemistry governing them. These self-validating protocols are designed to inherently block the racemization pathways.

Protocol A: Racemization-Free Amidation using DIC/Oxyma Pure

This base-free protocol prevents the formation of the oxazolone intermediate entirely[5].

-